REACTION_CXSMILES
|
Cl[S:2]([OH:5])(=O)=[O:3].[C:6]1([C:12]([CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[O:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH4+:21].[OH-]>CC(C)=O>[NH2:21][S:2]([C:18]1[CH:17]=[CH:16][C:15]([CH2:14][C:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[O:13])=[CH:20][CH:19]=1)(=[O:5])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
1018 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)CC1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 5° and 15° C
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for an additional 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The crude sulfonyl chloride was filtered
|
Type
|
CUSTOM
|
Details
|
yielding a pale yellow suspension
|
Type
|
FILTRATION
|
Details
|
The crude precipitate was collected by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
triturated with boiling acetone (1.5 L)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)C1=CC=C(C=C1)CC(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 162 g | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 28.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |